molecular formula C11H10F3N3O2S B6034484 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B6034484
M. Wt: 305.28 g/mol
InChI Key: KEFCFRLLEUJUSY-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the use of more efficient catalysts for the sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For example, in its antifungal application, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport and ATP production in fungal cells . This leads to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, trifluoromethyl group, and sulfonamide group. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from pharmaceuticals to materials science.

Properties

IUPAC Name

1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2S/c1-17-7-10(6-15-17)20(18,19)16-9-4-2-3-8(5-9)11(12,13)14/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFCFRLLEUJUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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